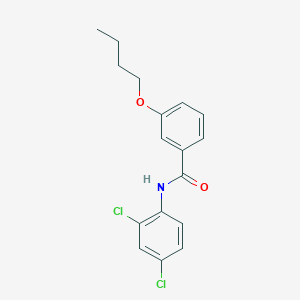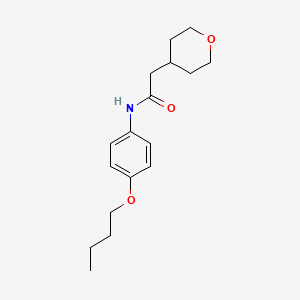
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound, also known as MPAA, has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been shown to have biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the inhibition of the Akt/mTOR signaling pathway. 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has some limitations, including its limited solubility in water and organic solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, including the development of new drugs based on 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, the synthesis of new materials using 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide as a building block, and the study of the mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide in more detail. Other potential future directions include the study of the pharmacokinetics and pharmacodynamics of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, the development of new synthetic methods for 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, and the study of the effects of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide on different types of cancer cells.
Méthodes De Synthèse
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, microwave-assisted synthesis, and the one-pot three-component reaction. The Knoevenagel condensation reaction involves the reaction of 4-methoxybenzaldehyde and N-(2-phenylethyl)acrylamide in the presence of a base catalyst. The microwave-assisted synthesis involves the reaction of 4-methoxybenzaldehyde, N-(2-phenylethyl)acrylamide, and ammonium acetate in the presence of a solvent and a microwave reactor. The one-pot three-component reaction involves the reaction of 4-methoxybenzaldehyde, N-(2-phenylethyl)acrylamide, and malononitrile in the presence of a base catalyst.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In drug discovery, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as a scaffold for the development of new drugs. In material science, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-27-22-14-12-20(13-15-22)18-23(21-10-6-3-7-11-21)24(26)25-17-16-19-8-4-2-5-9-19/h2-15,18H,16-17H2,1H3,(H,25,26)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBOHOUJUPLQB-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)
![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)


![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)